molecular formula C16H13NO5S B2864174 2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone CAS No. 303987-11-3

2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone

Cat. No. B2864174
M. Wt: 331.34
InChI Key: ZOXXBIKRRREKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for MPSPI were not found, similar compounds have been synthesized through ring cleavage methodology reactions . This involves the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of MPSPI is C16H13NO5S, and it has an average mass of 331.343 Da . The structure includes a 5(2H)-isoxazolone ring, a phenyl group, and a 4-methoxyphenyl sulfonyl group .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds, including 3,4-diaryloxazolones, have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), showing significant potential as orally active anti-inflammatory agents. These compounds have been tested in various models of arthritis and hyperalgesia, demonstrating excellent activities without causing gastrointestinal toxicity common to other COX-2 inhibitors. This research underscores the utility of such compounds in developing new therapeutic agents with improved safety profiles (Puig et al., 2000).

Environmental Degradation

In environmental science, studies have explored the degradation pathways of sulfonamide antibiotics, such as sulfamethoxazole, in microbial strains. These studies reveal unique microbial strategies, including ipso-hydroxylation followed by fragmentation, to eliminate these persistent pollutants from the environment. This research is crucial for understanding how to mitigate the spread of antibiotic resistance through environmental exposure (Ricken et al., 2013).

Electrochemical Studies

Electrochemical behavior of sulfamethoxazole (SM), a related sulfonamide, was studied using a metalloporphyrin modified carbon paste sensor. This research demonstrates the potential for developing sensitive and selective sensors for detecting sulfonamide antibiotics in pharmaceutical formulations and biological samples, showcasing the versatility of these compounds in analytical chemistry applications (Joseph & Kumar, 2010).

Corrosion Inhibition

Research on 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, a compound with structural similarities to the target molecule, shows its effectiveness as a corrosion inhibitor for mild steel in sulfuric acid media. This highlights the potential application of such compounds in protecting industrial materials from corrosion, contributing to the development of more durable materials and coatings (Bouklah et al., 2006).

Antimicrobial Activity

Novel compounds containing the 2-(4-methoxy-phenyl) moiety have been synthesized and shown to possess significant antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial strains, addressing the growing need for novel antibiotics in medicine (Patil et al., 2010).

properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S/c1-21-13-7-9-14(10-8-13)23(19,20)17-15(11-16(18)22-17)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXXBIKRRREKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone

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